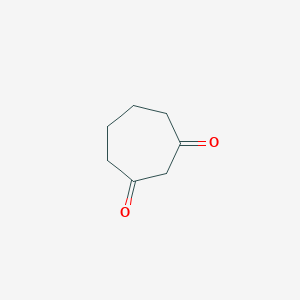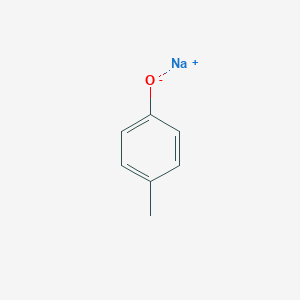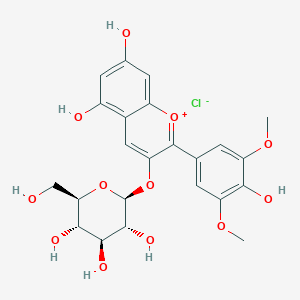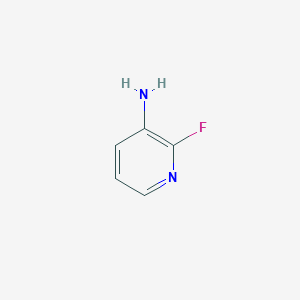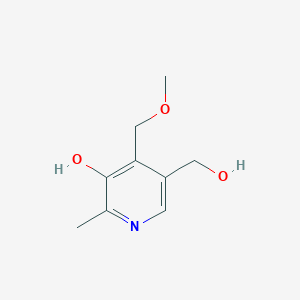
Ginkgotoxin
Übersicht
Beschreibung
Ginkgotoxin is a pyridoxine antimetabolite found in Ginkgo Biloba . It is structurally related to vitamin B6 and is suspected to interfere with the synthesis of the vitamin by decreasing the activity of pyridoxal kinase in mammals . This decrease leads to the decreased availability of glutamate decarboxylase .
Synthesis Analysis
The biosynthesis of Ginkgotoxin involves ribulose 5-phosphate and dihydroxyacetone phosphate. They react in the presence of a synthase complex consisting of Pdx1 and Pdx2, forming pyridoxal phosphate. The second step is hypothetical and consists of the removal of a hydride in the presence of a dehydrogenase to produce pyridoxine .
Molecular Structure Analysis
Ginkgotoxin is structurally related to vitamin B6 (pyridoxine). It is the 4’-O-methyl derivative of vitamin B6, but the presence of the vitamin is not required for the biosynthesis of Ginkgotoxin .
Chemical Reactions Analysis
Ginkgotoxin is suspected to interfere with the synthesis of vitamin B6 by decreasing the activity of pyridoxal kinase in mammals. This decrease leads to the decreased availability of glutamate decarboxylase .
Physical And Chemical Properties Analysis
Ginkgotoxin has a molar mass of 183.207 g·mol−1. Its density is 1.2±0.1 g/cm3, and it has a boiling point of 404.2±40.0 °C at 760 mmHg. The vapour pressure is 0.0±1.0 mmHg at 25°C. The enthalpy of vaporization is 69.1±3.0 kJ/mol, and the flash point is 198.3±27.3 °C .
Wissenschaftliche Forschungsanwendungen
Neurological Research
Ginkgotoxin, known chemically as 4’-O-methylpyridoxine (MPN), has been studied for its impact on neurological functions due to its structural similarity to vitamin B6. Research has indicated that ginkgotoxin can induce seizures by inhibiting glutamate decarboxylase, an enzyme crucial for GABA synthesis, which is an inhibitory neurotransmitter in the brain . This property makes it a valuable compound for studying seizure pathophysiology and potential treatments.
Toxicology and Safety Assessment
The presence of ginkgotoxin in Ginkgo seeds poses a risk of food poisoning if consumed in large quantities. Scientific studies have focused on the toxicological aspects of ginkgotoxin, assessing safe consumption levels and processing methods to reduce toxicity, such as boiling, which can significantly decrease ginkgotoxin content . These findings are crucial for food safety regulations and public health advisories.
Pharmacokinetics
Understanding the metabolism and elimination of ginkgotoxin in the human body is essential for both clinical toxicology and therapeutic applications. Investigations into how ginkgotoxin is absorbed, distributed, metabolized, and excreted can provide insights into its potential interactions with other compounds and its overall pharmacokinetic profile .
Antioxidant Properties
While ginkgotoxin itself is not an antioxidant, the study of its transformation and interaction with other compounds in Ginkgo biloba can lead to the discovery of antioxidant properties in related substances. This research can contribute to the development of new antioxidant therapies and supplements .
Enzyme Inhibition Studies
Ginkgotoxin has been used in studies to explore its inhibitory effects on various enzymes. For example, its influence on glycosidase activity has been investigated, which is relevant for understanding metabolic disorders and developing enzyme-targeted drugs .
Medicinal Chemistry
In medicinal chemistry, ginkgotoxin serves as a lead compound for synthesizing analogs that may have therapeutic value. By modifying its structure, researchers aim to create new molecules with improved efficacy and safety profiles for treating neurological disorders .
Food Science
The research on ginkgotoxin extends to food science, where its presence in Ginkgo seeds is a concern. Studies have explored methods to reduce ginkgotoxin levels through various cooking techniques, ensuring the safe consumption of Ginkgo seeds as a traditional food .
Agricultural Practices
Agricultural research includes the study of ginkgotoxin levels in different parts of the Ginkgo plant and how they change with environmental conditions and agricultural practices. This knowledge is vital for cultivating Ginkgo plants with lower ginkgotoxin levels for both medicinal and culinary uses .
Wirkmechanismus
- This decrease leads to reduced availability of glutamate decarboxylase, an enzyme involved in neurotransmitter synthesis .
- This disruption affects various biochemical processes, including neurotransmitter synthesis and metabolism .
- GABA is a major inhibitory neurotransmitter, and its disruption can influence neuronal excitability .
- Recent studies show that significant levels of ginkgotoxin cross the blood-brain barrier and enter the central nervous system (CNS) after oral administration of Ginkgo biloba extract (GBE) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6-9(12)8(5-13-2)7(4-11)3-10-6/h3,11-12H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVINQHQHARVZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)COC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3131-27-9 (hydrochloride) | |
| Record name | 4-Methoxymethylpyridoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00163366 | |
| Record name | Ginkgotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ginkgotoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1464-33-1 | |
| Record name | 4′-O-Methylpyridoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxymethylpyridoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ginkgotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1464-33-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ginkgotoxin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSN7F3YJ95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ginkgotoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | Ginkgotoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ginkgotoxin exert its effects?
A1: Ginkgotoxin acts as an antivitamin by interfering with vitamin B6-dependent metabolic processes. It exhibits a higher affinity for human pyridoxal kinase (hPL kinase) compared to natural substrates like pyridoxal, ultimately reducing the formation of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. [, ]
Q2: What are the downstream consequences of ginkgotoxin's interaction with hPL kinase?
A2: Inhibition of hPL kinase by ginkgotoxin disrupts the production of PLP, an essential cofactor for over 160 enzymes involved in crucial metabolic pathways. This disruption can lead to various neuronal symptoms, including epileptic convulsions, headaches, and other neurological disorders. [, , ]
Q3: What is the molecular formula and weight of ginkgotoxin?
A3: Ginkgotoxin (4'-O-methylpyridoxine) has a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol. [, , , ]
Q4: Are there any spectroscopic techniques used to characterize ginkgotoxin?
A4: Yes, quantitative 1H NMR (qHNMR) is a valuable technique for characterizing and quantifying ginkgotoxin in Ginkgo biloba preparations, even in the absence of identical reference material. []
Q5: How stable is ginkgotoxin under different processing conditions?
A5: Ginkgotoxin content in Ginkgo biloba seeds decreases with increased cooking time. Pan-frying for 8-11 minutes significantly reduces ginkgotoxin levels while preserving beneficial compounds like flavonoids. [] Drying methods significantly influence the stability of ginkgotoxin. Freeze-drying shows superior preservation compared to infrared drying, hot-air drying, and pulsed-vacuum drying. []
Q6: Are there effective methods for removing ginkgotoxin from Ginkgo biloba seeds?
A6: Yes, combining endogenous enzymatic hydrolysis with resin adsorption efficiently removes ginkgotoxin while preserving nutritional components. Endogenous enzymes convert ginkgotoxin-5'-glucoside to ginkgotoxin, which is then effectively adsorbed by resin. []
Q7: What is known about the pharmacokinetics of ginkgotoxin?
A7: Studies have investigated the pharmacokinetic profiles of ginkgotoxin and ginkgolic acids in rat plasma after oral administration, providing insights into their absorption, distribution, metabolism, and excretion. []
Q8: What are the toxicological effects of ginkgotoxin?
A8: Ginkgotoxin is a known neurotoxin. Excessive consumption of Ginkgo biloba seeds, particularly those containing high levels of ginkgotoxin, can lead to symptoms like epileptic convulsions and other neurological disorders. [, , ]
Q9: What precautions should be taken regarding ginkgotoxin in Ginkgo biloba products?
A9: Due to the presence of ginkgotoxin, restricted use of Ginkgo biloba products is recommended. Proper processing methods are crucial to minimize ginkgotoxin levels and ensure consumer safety. []
Q10: What analytical methods are commonly used to detect and quantify ginkgotoxin?
A10: Several analytical methods are employed:
- High-performance liquid chromatography (HPLC) with fluorescence detection: This method allows for the simultaneous determination of ginkgotoxin, ginkgotoxin-5'-glucoside, and vitamin B6 compounds in Ginkgo biloba seeds. []
- Liquid chromatography (LC) with UV or fluorescence detection: This technique, coupled with a simple extraction procedure, effectively determines ginkgotoxin levels in various Ginkgo biloba products. []
- Liquid chromatography/mass spectrometry (LC/MS) and LC/MS/MS: These methods confirm the presence and identity of ginkgotoxin and its glucoside in Ginkgo biloba extracts. []
- Quantitative 1H NMR (qHNMR): This technique, combined with countercurrent separation (CS), enables the quantification of ginkgotoxin even without an identical reference standard. []
Q11: How is ginkgotoxin used in research?
A11: Ginkgotoxin serves as a valuable tool in studying:
- Seizure models: Ginkgotoxin-induced seizures in zebrafish larvae provide a model for epilepsy research and anti-epileptic drug screening. []
- Vitamin B6 metabolism: The interaction of ginkgotoxin with enzymes like pyridoxal kinase helps elucidate the mechanisms of vitamin B6 metabolism. [, , ]
Q12: Are there any potential applications of ginkgotoxin?
A12: While ginkgotoxin itself is primarily known for its toxicity, understanding its interactions with biological systems provides valuable insights into:
- Drug development: Studying ginkgotoxin's binding to pyridoxal kinase can aid in designing novel drugs targeting this enzyme for various therapeutic purposes. [, ]
- Food safety: Developing effective methods for removing ginkgotoxin from Ginkgo biloba seeds ensures the safety of food products derived from this plant. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



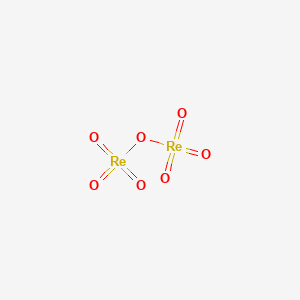
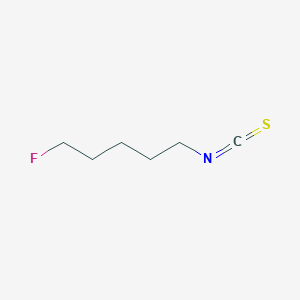
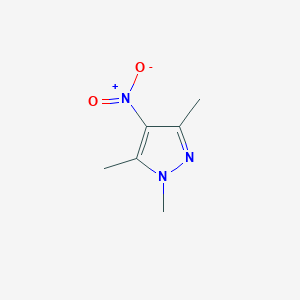
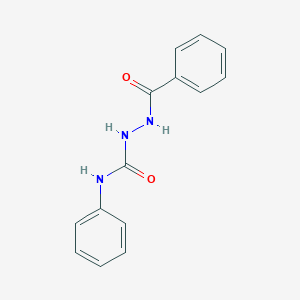
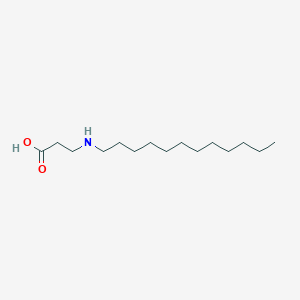
![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)
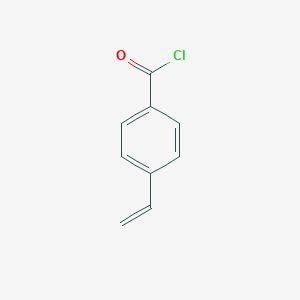
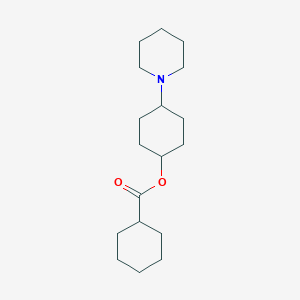
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)
